2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-prop-2-enylbenzimidazole;hydrobromide is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, which includes a benzimidazole core with ethyl and prop-2-enyl substituents, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with ethyl and prop-2-enyl substituted aldehydes or ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The hydrobromide salt is typically formed by reacting the free base with hydrobromic acid.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and prop-2-enyl substituents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro or tetrahydro derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro benzimidazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzimidazole derivatives.
Scientific Research Applications
2-Ethyl-1-prop-2-enylbenzimidazole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the compound’s substituents can enhance its binding affinity and selectivity for particular targets.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A similar compound with a methyl substituent instead of ethyl and prop-2-enyl groups.
1-Propylbenzimidazole: Another derivative with a propyl group.
Uniqueness: 2-Ethyl-1-prop-2-enylbenzimidazole;hydrobromide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and prop-2-enyl groups provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.BrH/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2;/h3,5-8H,1,4,9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVCRIGZFPVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC=C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.